molecular formula C₁₄H₂₅NO₁₁ B015892 N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide CAS No. 34621-73-3

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

Cat. No. B015892
CAS RN: 34621-73-3
M. Wt: 383.35 g/mol
InChI Key: WCIQTQUMKQRLKV-ZTGOBPNGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including acetylation, esterification, and various forms of condensation reactions. For example, compounds like N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide have been identified as potent inhibitors in biochemical assays, indicating the importance of careful synthesis to achieve desired functional properties (Lee et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is critical for their function, often involving complex arrangements of atoms and bonds. X-ray crystallography and molecular modeling are common methods used to determine these structures, providing insights into the arrangement of various functional groups and their spatial orientation (Fonari et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of a compound like this can be influenced by its functional groups, such as hydroxamate groups known for metal-chelating properties, which play a significant role in inhibiting enzymes like aminopeptidase N (Lee et al., 2005). The synthesis of related compounds demonstrates various oxidation reactions and the importance of selecting appropriate reagents and conditions for achieving desired outcomes (Mercadante et al., 2013).

Scientific Research Applications

Solubility Studies

Research on the solubility of complex carbohydrates and derivatives, like xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water solutions, is essential for understanding their behavior in various solvents. The study by Gong et al. (2012) on the solubility of these saccharides provides insights into how temperature and solvent composition affect solubility, which is crucial for their applications in pharmaceutical formulations and industrial processes (Gong, Wang, Zhang, & Qu, 2012).

Synthetic Methods

The synthesis of complex carbohydrates and derivatives involves various chemical reactions to achieve desired structural features. For instance, Cossy et al. (1995) described a method for the reductive oxa ring opening and synthesis of C-alpha-galactosides, highlighting the synthetic routes to produce specific glycosidic structures, which could be relevant for generating derivatives of the compound (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

Biochemical Properties

Studies on the biochemical properties of complex carbohydrates can reveal their potential therapeutic applications. For example, the work by Xu et al. (2020) on dual inhibitors of sodium-glucose co-transporter proteins (SGLT1 and SGLT2) showcases the development of compounds with significant biological activity, hinting at the potential medical applications of complex carbohydrate derivatives in treating conditions like diabetes (Xu, Du, Kuo, Xu, Liang, Demarest, & Gaul, 2020).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions.


Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into the compound’s properties or reactivity.


properties

CAS RN

34621-73-3

Product Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C₁₄H₂₅NO₁₁

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-13(24)12(23)8(4-18)26-14(9)25-7(3-17)11(22)10(21)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14-/m1/s1

InChI Key

WCIQTQUMKQRLKV-ZTGOBPNGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O

synonyms

GlcNAc-1-2-Man
N-acetylglucosaminyl-1-2-mannopyranose

Origin of Product

United States

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